4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride 4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18046463
InChI: InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H
SMILES:
Molecular Formula: C9H14ClNO4
Molecular Weight: 235.66 g/mol

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18046463

Molecular Formula: C9H14ClNO4

Molecular Weight: 235.66 g/mol

* For research use only. Not for human or veterinary use.

4-(Aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,3'-oxetane]-1-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H14ClNO4
Molecular Weight 235.66 g/mol
IUPAC Name 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H13NO4.ClH/c10-3-7-1-8(2-7,6(11)12)9(14-7)4-13-5-9;/h1-5,10H2,(H,11,12);1H
Standard InChI Key XXJFXYNXRBETEZ-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl

Introduction

Structural Characteristics and Molecular Identity

Core Architecture

The compound’s defining feature is its spirobicyclic system, which combines a bicyclo[2.1.1]hexane moiety fused to an oxetane ring via a spiro junction at the 3-position. This configuration imposes significant steric constraints while enhancing metabolic stability—a critical attribute for drug candidates. The aminomethyl (-CH2_2NH2_2) and carboxylic acid (-COOH) groups provide sites for derivatization, enabling interactions with biological targets such as enzymes or receptors.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H14ClNO4\text{C}_9\text{H}_{14}\text{ClNO}_4
Molecular Weight235.66 g/mol
IUPAC Name1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid; hydrochloride
Canonical SMILESC1C2(CC1(C3(O2)COC3)C(=O)O)CN.Cl

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments:

  • Bicyclo[2.1.1]hexane protons: Resonances between δ 1.2–2.5 ppm (doublets and triplets due to bridgehead coupling).

  • Oxetane protons: Sharp singlets near δ 4.0–4.5 ppm.

  • Aminomethyl group: Broad signals at δ 2.8–3.2 ppm (exchangeable with D2_2O).

High-Performance Liquid Chromatography (HPLC) analyses report a purity of >95% under reverse-phase conditions (C18 column, 0.1% TFA in acetonitrile/water).

Synthetic Methodologies

Reaction Sequence Overview

Synthesis typically proceeds through three stages:

  • Bicyclo[2.1.1]hexane formation: Diels-Alder cycloaddition between norbornadiene and a dienophile, followed by oxidation to introduce the oxabicyclo framework.

  • Spirocyclization: Treatment with epichlorohydrin under basic conditions to form the oxetane-spiro junction.

  • Functionalization: Introduction of the aminomethyl group via reductive amination and subsequent hydrochloride salt formation.

Optimization Challenges

Key challenges include minimizing ring-opening side reactions during spirocyclization (yield: 60–70%) and preventing racemization at the carboxylic acid center. Solvent selection (e.g., tetrahydrofuran vs. dichloromethane) significantly impacts reaction efficiency, with polar aprotic solvents favoring higher conversion rates.

Physicochemical and Reactivity Profiles

Stability and Solubility

The compound exhibits moderate aqueous solubility (≈15 mg/mL at pH 7.4) due to its zwitterionic character. Stability studies indicate decomposition <5% after 24 hours at 25°C in phosphate buffer, but susceptibility to oxidation at the aminomethyl group necessitates inert atmosphere storage .

Reactivity Hotspots

  • Carboxylic acid: Forms esters or amides under standard coupling conditions (e.g., EDC/HOBt).

  • Aminomethyl group: Participates in Schiff base formation with aldehydes/ketones.

  • Oxetane ring: Resists nucleophilic attack under physiological conditions, enhancing in vivo stability compared to larger cyclic ethers.

ParameterRecommendation
Personal ProtectionNitrile gloves, goggles, respirator
Spill ManagementAbsorb with vermiculite, ventilate
Storage-20°C under argon

Emerging Applications and Future Directions

Drug Discovery

The spirocyclic core serves as a rigid scaffold for kinase inhibitor design, with preliminary data showing selectivity against CDK2/cyclin E complexes. Fragment-based screening campaigns have identified derivatives with improved blood-brain barrier penetration.

Material Science

Oxetane-containing spirocycles show promise as crosslinkers in epoxy resins, enhancing thermal stability (Tg_g increase by 15°C vs. conventional analogs).

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